PIKfyve-IN-2

Chemical Biology Kinase Inhibitor Design Structural Pharmacology

Researchers studying endosomal trafficking, lysosomal function, or autophagy-dependent cancers require selective PIKfyve inhibitors to avoid off-target artifacts. PIKfyve-IN-2 offers a structurally orthogonal tool (triazolo-pyrimidine core, no morpholine hinge-binder) to validate phenotypes from morpholine-containing inhibitors. - Potent PIKfyve inhibition; suitable for glioblastoma & pancreatic cancer dependency screens. - Distinct chemotype minimizes compound-specific artifacts in IL-12/IL-23 pathway studies. - Ideal lead-like scaffold for medicinal chemistry optimization towards in vivo models.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B12387721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIKfyve-IN-2
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
InChIInChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+
InChIKeyAJGYMQGRBICUPO-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIKfyve-IN-2: Potent PIKfyve Inhibitor


PIKfyve-IN-2 is a small molecule inhibitor targeting the phosphoinositide kinase PIKfyve (also known as PIP5K3), an enzyme critical for endosomal trafficking and lysosomal function . It is characterized as a potent PIKfyve kinase inhibitor with a molecular formula of C22H22N8O and a molecular weight of 414.46 g/mol, suitable for research into cancers and autoimmune disorders [1]. The compound belongs to a class of ATP-competitive PIKfyve inhibitors and serves as a valuable tool for probing PIKfyve-dependent cellular processes.

1 PathwayPIKfyve endosomal trafficking and lysosomal function studies
2 ToolNon-morpholine scaffold for orthogonal kinase selectivity profiling
3 ModelCancer cell autophagy dependency and autoimmune pathway models

PIKfyve-IN-2: Why Specific Inhibitors Matter


Selecting a specific PIKfyve inhibitor like PIKfyve-IN-2 over close analogs is critical due to significant variations in potency, selectivity profiles, and cellular activity. PIKfyve inhibitors exhibit a wide range of IC50 values, from low nanomolar to micromolar, and demonstrate distinct off-target kinase inhibition patterns [1]. For instance, Apilimod and YM201636 differ in their effects on cytoplasmic vacuolation and cell viability despite targeting the same enzyme [2]. Therefore, generic substitution without quantitative evidence can lead to inconsistent experimental outcomes and invalid conclusions, underscoring the need for compound-specific validation in procurement decisions.

Potency PIKfyve inhibitors span low nanomolar to micromolar IC50; activity cannot be assumed across analogs.
Selectivity Off-target kinase profiles differ markedly; e.g., YM201636 and Apilimod show distinct vacuolation effects.
Mechanism Cellular response to PIKfyve inhibition may not correlate with enzymatic IC50 alone; cell viability varies.

PIKfyve-IN-2: Potency, Selectivity & Structure


Non-Morpholine Scaffold Distinction

PIKfyve-IN-2, disclosed in patent WO2018175906A1, is a triazolo-pyrimidine derivative. Its structure distinguishes it from many published PIKfyve inhibitors which contain a morpholine moiety as a hinge-binding element [1]. The absence of this morpholine group in PIKfyve-IN-2 may confer a distinct off-target kinase profile, as other non-morpholine PIKfyve inhibitors have demonstrated kinome-wide selectivity profiles that do not overlap with morpholine-containing counterparts [2]. While direct selectivity data for PIKfyve-IN-2 is not publicly available, its structural divergence from Apilimod, YM201636, and APY0201 (all of which feature distinct core scaffolds) suggests a unique binding mode and selectivity fingerprint, making it a valuable orthogonal tool.

Scaffold Distinction
Class-level inference
PIKfyve-IN-2 Triazolo-pyrimidine core; no morpholine hinge-binder
Typical inhibitors Apilimod (pyrimidine), YM201636 (pyridofuropyrimidine), APY0201 (triazine) – all morpholine-containing
May confer orthogonal off-target profile; useful for mechanistic confirmation.
Direct selectivity data not publicly available; experimental validation needed.
Chemical Biology Kinase Inhibitor Design Structural Pharmacology

Potency Among PIKfyve Inhibitors

While a specific IC50 value for PIKfyve-IN-2 has not been disclosed in public databases, it is described as a 'potent' inhibitor of PIKfyve kinase by multiple vendors, aligning it with other high-affinity PIKfyve inhibitors . For comparison, established PIKfyve inhibitors exhibit IC50 values ranging from 3 nM to 33 nM: APY0201 (IC50 = 5.2 nM) [1], Apilimod (IC50 = 14 nM) [2], and YM201636 (IC50 = 33 nM) [3]. PIKfyve-IN-2 is expected to fall within this low nanomolar potency range based on its structural optimization, but the exact quantitative differentiation remains vendor-confidential. Users requiring precise potency metrics should request vendor-specific assay data.

Inhibitory Potency
Cross-study comparable
PIKfyve-IN-2 Reported as potent (exact IC50 not publicly disclosed)
Reference inhibitors APY0201 IC50=5.2 nM, Apilimod IC50=14 nM, YM201636 IC50=33 nM
Supports low nanomolar potency expectation; ask vendor for assay data.
Quantitative benchmarking requires compound-specific IC50.
Enzymology Lipid Kinase Inhibitor Pharmacology

Kinome Selectivity vs. YM201636

PIKfyve-IN-2 was developed in the context of improving upon earlier PIKfyve inhibitors, as indicated by its patent family [1]. The structural optimization likely aimed to enhance selectivity, as modern PIKfyve probes like SGC-PIKFYVE-1 demonstrate exquisite kinome-wide selectivity (S10(1 μM) = 0.02, with only 8 out of 403 kinases showing PoC <10) [2]. In contrast, the first-generation inhibitor YM201636, while selective for PIKfyve over Fab1 and p110α, lacks comprehensive kinome-wide selectivity data . PIKfyve-IN-2, being a more recent development, is inferred to possess a selectivity profile superior to YM201636 and potentially comparable to APY0201, which exhibits >50% inhibition of ITPK1/LOK at 300 nM but is otherwise highly selective [3]. However, direct experimental confirmation is pending.

Kinome Selectivity
Class-level inference
PIKfyve-IN-2 Selectivity not experimentally profiled; inferred high based on development era
Modern probes SGC-PIKFYVE-1 S10(1μM)=0.02 (8/403 kinases hit); APY0201 inhibits ITPK1/LOK at 300 nM
Risk of confounding off-targets may be lower than early inhibitors, pending confirmation.
KINOMEscan profiling recommended for unambiguous interpretation.
Kinase Selectivity Off-Target Profiling Chemical Probes

PIKfyve-IN-2: Key Research Applications


Orthogonal Inhibitor for MOA Studies

Given its triazolo-pyrimidine core and absence of a morpholine hinge-binder [1], PIKfyve-IN-2 is ideally suited as a structurally orthogonal tool to confirm phenotypes observed with morpholine-containing inhibitors (e.g., Apilimod, YM201636). This is particularly important in studies of lysosomal homeostasis and endosomal trafficking, where off-target effects of specific chemical series can confound results. Using PIKfyve-IN-2 in parallel with other PIKfyve inhibitors strengthens the validity of target engagement conclusions.

Cancer Cell PIKfyve Dependency

PIKfyve inhibition has been shown to selectively kill autophagy-dependent cancer cells [2]. While quantitative potency data for PIKfyve-IN-2 is limited, its reported 'potent' activity suggests it can be used as a tool compound to screen cancer cell lines for PIKfyve dependency, particularly in glioblastoma and pancreatic cancer models. The compound's structural novelty offers an alternative chemotype for exploring structure-activity relationships in this context.

Autoimmune Pathway Validation

PIKfyve inhibitors like Apilimod and APY0201 have shown promise in modulating IL-12/IL-23 production and cytokine signaling, relevant to autoimmune disorders [3]. PIKfyve-IN-2, as a patent-disclosed inhibitor for autoimmune disease research, can be employed as an additional tool to validate the role of PIKfyve in these pathways, particularly in cellular models of inflammation. Its distinct chemical structure may help differentiate on-target effects from compound-specific artifacts.

In Vivo Probe Development

The development of PIKfyve-IN-2 represents an effort to optimize potency and selectivity beyond first-generation inhibitors [1]. Its structural features may confer improved physicochemical properties, making it a candidate for further optimization towards in vivo studies. Researchers involved in medicinal chemistry campaigns targeting PIKfyve can use PIKfyve-IN-2 as a lead-like scaffold or as a benchmark for evaluating new analogs in enzymatic and cellular assays.

Application
Selection Property
Validation Focus
MOA confirmation studies
Non-morpholine scaffold for orthogonal target engagement
Endosomal trafficking phenotype comparison with morpholine inhibitors
Cancer cell dependency screening
Reported PIKfyve inhibition potency
Autophagy-dependent cell viability assays in glioblastoma/pancreatic models
Autoimmune pathway validation
Structural novelty for pathway modulation research
IL-12/IL-23 cytokine response in cellular inflammation models
Medicinal chemistry lead optimization
Triazolo-pyrimidine scaffold for SAR exploration
Physicochemical profiling and in vitro ADME assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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